1-Bromo-2-fluoro-3-(methoxymethoxy)benzene
Overview
Description
1-Bromo-2-fluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxymethoxy groups
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-3-(methoxymethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-2-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-2-methoxybenzene: This compound lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
2-Bromo-5-fluoro-1,3-dimethylbenzene: This compound has different substituents, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEMORNYBLWPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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